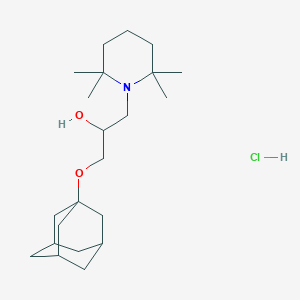![molecular formula C20H22N6S2 B2358380 1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine CAS No. 670270-08-3](/img/structure/B2358380.png)
1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine is a chemical compound that has garnered interest in scientific research due to its unique structural properties and potential applications. This compound consists of two 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl groups attached to a piperazine ring, making it a complex heterocyclic molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine typically involves the following steps:
Formation of 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl: This intermediate can be synthesized through a multi-step process involving the cyclization of appropriate precursors under controlled conditions.
Coupling with Piperazine: The 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl intermediate is then coupled with piperazine using suitable coupling agents and reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反应分析
Types of Reactions
1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it valuable for applications in material science and nanotechnology.
作用机制
The mechanism of action of 1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl derivatives: These compounds share a similar core structure and may exhibit comparable properties.
Piperazine derivatives: Compounds with piperazine rings often have similar pharmacological activities.
Uniqueness
1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine is unique due to the combination of two 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl groups with a piperazine ring. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
4-[4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6S2/c1-11-13(3)27-19-15(11)17(21-9-23-19)25-5-7-26(8-6-25)18-16-12(2)14(4)28-20(16)24-10-22-18/h9-10H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIGBRNZYOMPLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=C5C(=C(SC5=NC=N4)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2358304.png)





![N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide](/img/structure/B2358311.png)



![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2358320.png)
